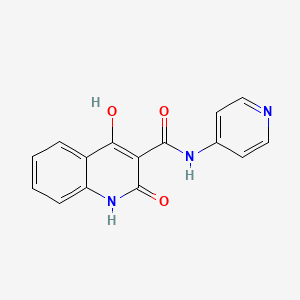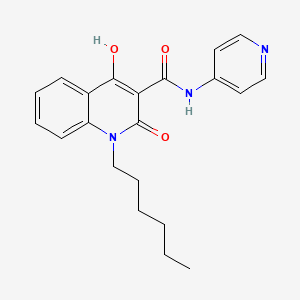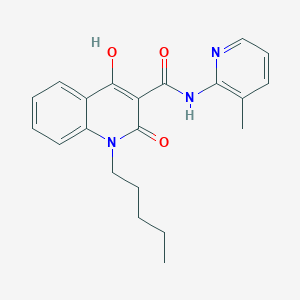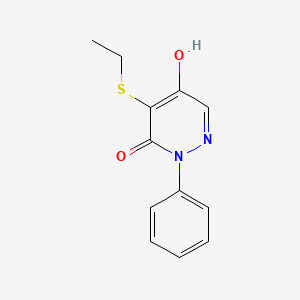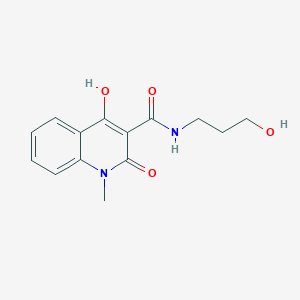
4-hydroxy-N-(4-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-N-(4-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AMG 900 and is a selective inhibitor of the mitotic checkpoint kinase Mps1.
Mécanisme D'action
The mechanism of action of 4-hydroxy-N-(4-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the inhibition of the mitotic checkpoint kinase Mps1. Mps1 is a key regulator of the spindle assembly checkpoint, which ensures the accurate segregation of chromosomes during cell division. Inhibition of Mps1 by AMG 900 leads to mitotic arrest and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-hydroxy-N-(4-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide have been extensively studied. It has been shown to induce mitotic arrest and cell death in various cancer cell lines. It also inhibits the growth of tumor xenografts in animal models. However, it has been shown to have limited efficacy in some cancer types, indicating the need for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-hydroxy-N-(4-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its selectivity for Mps1. This makes it a valuable tool for studying the spindle assembly checkpoint and its regulation. However, one of the limitations of using this compound is its limited efficacy in some cancer types, indicating the need for further research.
Orientations Futures
There are several future directions for research on 4-hydroxy-N-(4-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of research is the development of more potent and selective inhibitors of Mps1. Another area of research is the identification of biomarkers that can predict the response to AMG 900 treatment in cancer patients. Additionally, the combination of AMG 900 with other cancer treatments is an area of interest for future research. Finally, the potential applications of AMG 900 in other fields, such as neurodegenerative diseases, should also be explored.
Conclusion:
In conclusion, 4-hydroxy-N-(4-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a promising compound with potential applications in cancer treatment and other fields. Its selectivity for Mps1 makes it a valuable tool for studying the spindle assembly checkpoint and its regulation. However, further research is needed to fully understand its mechanism of action and to develop more potent and selective inhibitors of Mps1.
Méthodes De Synthèse
The synthesis of 4-hydroxy-N-(4-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex process that involves several steps. The synthesis starts with the reaction of 4-methyl-2-pyridinamine with 2-chloro-4,5-dihydro-1,3-thiazole to form the intermediate compound. This intermediate compound is then reacted with 2,6-difluorobenzonitrile to obtain the final product.
Applications De Recherche Scientifique
4-hydroxy-N-(4-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential applications in cancer treatment. It is a selective inhibitor of the mitotic checkpoint kinase Mps1, which is a key regulator of the spindle assembly checkpoint. The spindle assembly checkpoint is a critical mechanism that ensures the accurate segregation of chromosomes during cell division. Inhibition of Mps1 by AMG 900 leads to mitotic arrest and ultimately cell death. This makes it a promising candidate for the treatment of various types of cancer.
Propriétés
IUPAC Name |
4-hydroxy-N-(4-methylpyridin-2-yl)-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-9-6-7-17-12(8-9)19-16(22)13-14(20)10-4-2-3-5-11(10)18-15(13)21/h2-8H,1H3,(H,17,19,22)(H2,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUXZALNRWUHMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(4-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide](/img/structure/B5913938.png)

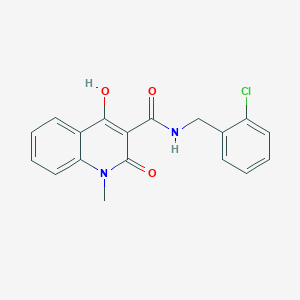
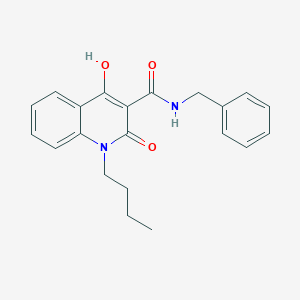
![3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913964.png)
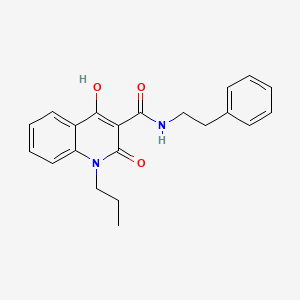
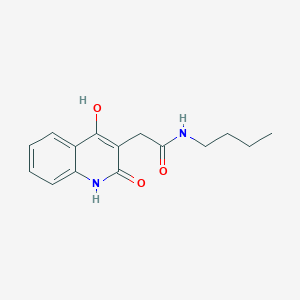
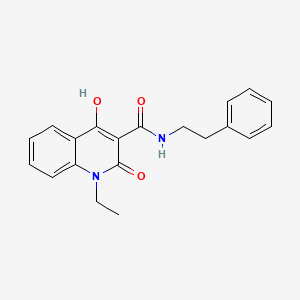
![N-[2-(dimethylamino)ethyl]-N'-(diphenylmethyl)ethanediamide](/img/structure/B5913991.png)
